tauro-24,25-dihydrofusidate
Description
Overview of Fusidic Acid Derivatives in Biomedical Research
Fusidic acid is a natural tetracyclic triterpene antibiotic derived from the fungus Fusidium coccineum, first isolated in 1960. frontiersin.org Structurally, it features a steroid-like scaffold. nih.gov Clinically, fusidic acid and its sodium salt, sodium fusidate, have been used since 1962, primarily for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov Its mechanism of action involves inhibiting bacterial protein synthesis by binding to and stabilizing the elongation factor G (EF-G) on the ribosome, which halts peptide elongation. nih.gov This target is unusual among antibiotics, which may minimize cross-resistance with other drug classes. nih.gov
Beyond their established antibacterial effects against Gram-positive bacteria, fusidic acid and its derivatives have demonstrated a wide array of pharmacological activities in both in vitro and in vivo studies. frontiersin.org These include anti-inflammatory, anticancer, antimalarial, antiviral, and antifungal properties. frontiersin.org The anti-inflammatory effects have been linked to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov The potential to reverse tumor multidrug resistance is also an area of active investigation. frontiersin.org
The inherent bioactivity of the fusidane scaffold has prompted significant research into creating semi-synthetic derivatives. nih.gov Modifications are often focused on the carboxylic acid and alcohol groups to explore structure-activity relationships. nih.govmdpi.com For instance, the hydrogenation of the double bond between carbons 24 and 25 of fusidic acid yields 24,25-dihydrofusidic acid, a derivative that retains potent antimicrobial and anti-inflammatory activities. nih.gov Researchers continue to synthesize novel analogues aiming to enhance potency and improve resistance profiles. nih.govacs.org
Principles of Absorption Enhancement for Macromolecular Therapeutics
Macromolecular therapeutics, which include peptides, proteins, and nucleotide-based drugs, represent a growing class of treatments for various diseases like cancer, AIDS, and cardiovascular disorders. diva-portal.orgresearchgate.net However, their large size and hydrophilic nature typically necessitate parenteral administration (e.g., intravenous or subcutaneous injection) because of poor oral bioavailability. diva-portal.orgresearchgate.net The primary barriers to oral absorption are the harsh enzymatic environment of the gastrointestinal (GI) tract and the low permeability of the intestinal epithelium. researchgate.netnih.gov
To overcome these challenges, formulation strategies often incorporate chemical permeation enhancers. diva-portal.orgwikipedia.org These are compounds that reversibly decrease the barrier function of biological membranes, thereby facilitating drug transport. wikipedia.org The mechanisms of action for these enhancers generally involve two primary pathways:
The Paracellular Route: This pathway involves the transport of molecules through the tight junctions between adjacent epithelial cells. hemostasisllc.com Some enhancers can transiently and reversibly open these junctions, allowing macromolecules to pass through. hemostasisllc.com
The Transcellular Route: This pathway involves the passage of molecules directly through the epithelial cells. nih.gov Enhancers utilizing this route often perturb the cell membrane, increasing its fluidity to facilitate drug entry and transport. tandfonline.com
Various classes of compounds have been investigated as permeation enhancers, including surfactants, bile acids and their salts, fatty acids (like sodium caprate), and polymers such as chitosan (B1678972). diva-portal.orgwikipedia.orghemostasisllc.com An ideal enhancer should be potent, non-toxic, and its effect on membrane permeability should be reversible. nih.gov The selection of an appropriate enhancer is critical for developing effective oral or other non-invasive delivery systems for therapeutic macromolecules. nih.govnih.gov
Historical Context of Tauro-24,25-dihydrofusidate in Research
Sodium this compound (STDHF), a derivative of fusidic acid, emerged in the late 1980s as a novel and potent permeation enhancer. tandfonline.comnih.gov Its structural similarity to bile acids, which are known to facilitate absorption, made it a promising candidate for enhancing the delivery of therapeutic agents across mucosal membranes. tandfonline.com
Early research focused on its ability to improve the absorption of various macromolecules through different administrative routes.
In 1987, STDHF was reported as a permeation enhancer for the intranasal delivery of insulin (B600854). nih.gov
A 1989 study demonstrated that STDHF significantly enhanced the rectal absorption of the antibiotic cefoxitin (B1668866) and the peptide vasopressin in rats. tandfonline.com
In 1990, a key study investigated the effect of STDHF on the nasal absorption of human growth hormone (hGH) in rats, rabbits, and sheep. nih.govuri.edu The results showed a dramatic increase in bioavailability—11-fold in rats and rabbits, and 21-fold in sheep—when hGH was formulated with 0.5% STDHF. nih.govinnovareacademics.in This effect was observed at STDHF concentrations above its critical micelle concentration. nih.gov
Subsequent research further explored its use for other peptides, such as octreotide (B344500) and salmon calcitonin, via the nasal route. itmedicalteam.plmdpi.com
These foundational studies established STDHF as one of the most extensively studied fusidic acid derivatives for drug delivery applications, highlighting its potential to enable non-invasive administration of complex therapeutic molecules. itmedicalteam.pl
Detailed Research Findings on this compound (STDHF) as a Permeation Enhancer
| Macromolecule | Administration Route | Animal Model | Key Finding | Reference(s) |
| Insulin | Intranasal | Not specified in source | STDHF was identified as a permeation enhancer for insulin. | nih.govitmedicalteam.pl |
| Cefoxitin | Rectal | Rat | STDHF considerably enhanced rectal absorption. | tandfonline.com |
| Vasopressin | Rectal | Rat | STDHF considerably enhanced rectal absorption. | tandfonline.com |
| Insulin | Rectal | Rat | STDHF was shown to promote the absorption of rectally infused insulin. | ucd.iesemanticscholar.org |
| Human Growth Hormone (hGH) | Intranasal | Rat, Rabbit, Sheep | Bioavailability increased 11-fold in rats and rabbits, and 21-fold in sheep with 0.5% STDHF. | nih.govinnovareacademics.in |
| Octreotide | Intranasal | Human | STDHF was used to enhance the absorption of intranasally administered octreotide. | itmedicalteam.plmdpi.com |
| Salmon Calcitonin | Intranasal | Human | Improved nasal absorption was demonstrated in the presence of STDHF. | itmedicalteam.pl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64691-66-3 |
|---|---|
Molecular Formula |
C33H55NO7S |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1 |
InChI Key |
UAGLPPRIWBIXQY-PXSVCXFUSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Synonyms |
24,25-taurodihydrofusidate tauro-24,24-dihydrofusidic acid tauro-24,25-dihydrofusidate tauro-24,25-dihydrofusidate, sodium salt |
Origin of Product |
United States |
Chemical and Structural Aspects of Tauro 24,25 Dihydrofusidate in Research Context
Elucidation of Structural Relationship to Fusidic Acid and Bile Acid Conjugates
Tauro-24,25-dihydrofusidate is a bile acid derivative of fusidic acid, an antibiotic produced by the fungus Fusidium coccineum. ontosight.ai Its structure is the result of two primary modifications to the parent fusidic acid molecule. The first is the saturation of the double bond at the 24,25-position in the side chain, creating the "dihydro" form. The second is the conjugation of the terminal carboxyl group of this dihydrofusidate intermediate with the amino acid taurine (B1682933), forming an amide linkage.
This conjugation classifies this compound as a bile acid conjugate. ontosight.ai Fusidic acid itself bears a structural resemblance to bile acids, which prompted researchers to investigate its derivatives as potential permeation enhancers. tandfonline.com Bile acids are naturally amphiphilic, possessing both hydrophobic and hydrophilic regions, which allows them to interact with and modify biological membranes. tandfonline.com The conjugation with taurine, a sulfonic acid-containing amino acid, enhances the amphiphilicity of the molecule.
Research into bile acid conjugates has revealed that the nature of the conjugated amino acid (e.g., taurine vs. glycine) and the structure of the steroid nucleus influence their biological activity. nih.gov For instance, unconjugated bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) are potent agonists for the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), while their tauro-conjugated counterparts are generally weak agonists. nih.gov This difference in receptor interaction is a key area of research in understanding the distinct biological responses elicited by various bile acid conjugates.
Table 1: Chemical Properties of this compound This table is interactive. Click on headers to sort.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | tauro-24,25-dihydrofusidic acid, Sodium this compound (STDHF) nih.govnih.gov |
| Parent Compound | Fusidic Acid ontosight.ai |
| Molecular Formula | C33H53NO7S (for the taurine conjugate) |
| Classification | Bile Acid Derivative, Fusidic Acid Analogue ontosight.ainih.gov |
Exploration of Synthetic Pathways for Derivative Development
While this compound can be formed as a metabolite in the liver through the biotransformation of fusidic acid, its investigation as a pharmaceutical excipient has led to the exploration of synthetic development. ontosight.ai The interest in this and similar molecules stems from a need for effective and safe permeation enhancers for drug delivery.
The development process for such derivatives often involves the examination of multiple candidates. For example, a series of derivatives of fusidic acid were initially examined before this compound was selected for more detailed preclinical studies due to its promising characteristics. oup.com This highlights a targeted approach to developing novel structures.
The general strategy for creating these derivatives involves the chemical modification of natural products. The development of semisynthetic bile acid analogs is a recognized approach to create derivatives with improved toxicological and pharmaceutical profiles compared to naturally occurring bile acids. rasayely-journals.com For this compound, the synthetic pathway would logically involve:
Starting material: Fusidic acid.
Reduction of the C24-C25 double bond in the side chain.
Activation of the carboxylic acid group.
Amide coupling with taurine to yield the final conjugate.
This approach allows for the creation of specific, purified compounds for research and potential pharmaceutical formulation, moving beyond reliance on metabolic generation.
Investigation of Modified and Novel this compound Structures
Research has extensively investigated this compound, often referred to by its sodium salt form, sodium this compound (STDHF), as a "novel permeation enhancer". nih.gov Studies have demonstrated its ability to significantly increase the absorption of various therapeutic molecules, particularly large, hydrophilic drugs, across mucosal membranes.
Key research findings have shown that STDHF enhances the bioavailability of several drugs:
Human Growth Hormone (hGH): Intranasal administration of hGH with 0.5% STDHF resulted in an 11-fold increase in bioavailability in rats and rabbits, and a 21-fold increase in sheep, compared to formulations without the enhancer. nih.gov
Octreotide (B344500): Nasal sprays containing STDHF increased the bioavailability of this somatostatin (B550006) analogue in healthy volunteers. nih.gov The enhancement was found to be dependent on the concentration of STDHF. nih.gov
Cefoxitin (B1668866) and Vasopressin: The rectal absorption of these drugs was considerably enhanced by sodium this compound in rat models. tandfonline.comtandfonline.com
The efficacy of STDHF has also been compared to other bile acid structures. In a study on hGH absorption in rats, STDHF was found to be three to five times more effective than the bile salts glycocholate or taurocholate at the same concentration. nih.gov The mechanism of action is believed to involve the transient opening of tight junctions between epithelial cells and an increase in membrane permeability, often occurring at concentrations above the compound's critical micelle concentration. tandfonline.comtandfonline.comnih.gov
The investigation extends to other novel bile acid derivatives designed to optimize efficacy and safety. For instance, Colylsarcosine is a nontoxic, semisynthetic bile acid derivative that has been studied as an enhancer for peptide drugs. rasayely-journals.com Furthermore, research into other modifications, such as creating peptide conjugates at the C-3 or C-24 positions of the bile acid steroid nucleus, represents another strategy to develop novel structures with tailored drug delivery properties. tandfonline.comtandfonline.com
Table 2: Research Findings on this compound as a Permeation Enhancer This table is interactive. You can filter the data by entering keywords in the search box.
| Drug | Administration Route | Subject | Key Research Finding | Citation |
|---|---|---|---|---|
| Human Growth Hormone (hGH) | Intranasal | Rat, Rabbit | 11-fold increase in bioavailability with 0.5% STDHF. | nih.gov |
| Human Growth Hormone (hGH) | Intranasal | Sheep | 21-fold increase in bioavailability with 0.5% STDHF. | nih.gov |
| Human Growth Hormone (hGH) | Intranasal | GH-deficient patients | Rapid increase in plasma hGH, with peak concentration at 20-30 minutes. | oup.cominnovareacademics.in |
| Octreotide | Intranasal | Healthy volunteers | Bioavailability increased from 17.9% to 29.0% with the addition of STDHF. | nih.gov |
| Cefoxitin | Rectal | Rat | Significantly enhanced absorption. | tandfonline.comtandfonline.com |
| Vasopressin | Rectal | Rat | Significantly enhanced absorption. | tandfonline.com |
| Sodium Ampicillin | Rectal | Rat | Markedly promoted absorption. | tandfonline.comtandfonline.com |
Mechanisms of Permeation Enhancement by Tauro 24,25 Dihydrofusidate
Modulation of Paracellular Transport Pathways
The paracellular route, the pathway between adjacent epithelial cells, is a significant barrier to the absorption of many drugs, particularly large and hydrophilic molecules. Tauro-24,25-dihydrofusidate has been shown to effectively and reversibly increase the permeability of this pathway.
Research on Tight Junction Dynamics and Disruption
Tight junctions are specialized protein complexes that seal the space between epithelial cells, regulating paracellular transport. Research indicates that this compound can modulate the function of these junctions.
Studies on Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium, have demonstrated that this compound causes a concentration-dependent decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity. nih.gov This reduction in TEER suggests a disruption of the tight junction barrier, leading to increased paracellular permeability. The effect has been shown to be reversible, with TEER values returning to baseline within hours after removal of the enhancer. nih.gov Confocal laser scanning microscopy has visualized the transport of hydrophilic fluorescent tracers predominantly through the paracellular route in the presence of this compound. nih.gov The ability of chitosan (B1678972), another permeation enhancer, to transiently widen tight junctions has been documented, and fusidic acid derivatives like this compound are also recognized for their effects on this pathway. nih.govresearchgate.net
Role in Intercellular Space Permeability Enhancement
By disrupting tight junctions, this compound effectively widens the intercellular spaces, facilitating the passage of molecules that would otherwise be excluded. This mechanism is particularly crucial for the enhanced absorption of hydrophilic drugs and macromolecules like peptides and proteins. nih.gov The enhanced flux of hydrophilic model compounds, such as sodium fluorescein (B123965) and fluorescein isothiocyanate-labeled dextran (B179266), across Caco-2 monolayers in the presence of this compound provides direct evidence for its role in increasing intercellular space permeability. nih.gov Research on the nasal absorption of human growth hormone (hGH) also supports this, where this compound significantly increased bioavailability, an effect attributed to the opening of paracellular pathways. nih.govnih.gov
Influence on Transcellular Transport Mechanisms
The transcellular route involves the passage of substances through the epithelial cells themselves, a process that includes crossing both the apical and basolateral membranes. This compound also influences this pathway, primarily by altering membrane properties.
Investigations into Membrane Fluidity Alterations
Bile acids and their derivatives are known to interact with cell membranes due to their amphiphilic nature. tandfonline.com this compound has been shown to interact with the lipid components of cell membranes, leading to an increase in membrane fluidity. nih.gov This perturbation of the membrane structure can facilitate the passive diffusion of lipophilic drugs across the cell membrane. One study demonstrated that this compound rapidly extracts a lipophilic membrane probe from the apical part of Caco-2 plasma membranes, qualitatively indicating a direct interaction with the lipid bilayer. nih.gov The enhancement of membrane fluidity is a proposed mechanism for how bile salts, in general, increase the passive diffusion of certain compounds. tandfonline.cominnovareacademics.in
Interaction with Mucosal Barriers
The effectiveness of this compound as a permeation enhancer is also linked to its direct interactions with the mucosal surfaces of various tissues, such as the nasal and rectal mucosa.
Research on the nasal administration of drugs in the presence of this compound has revealed morphological changes in the nasal epithelium. nih.gov Studies in rats have shown that the administration of this compound can lead to cell swelling and mucus extrusion into the nasal cavity. nih.gov While these effects contribute to the enhanced absorption of drugs, they also highlight the potential for local irritation. For instance, some studies have reported that sodium this compound can irreversibly stop the ciliary movement of nasal epithelial cells. dovepress.com The interaction of this compound with the rectal mucosa has also been shown to enhance the absorption of drugs like cefoxitin (B1668866) and vasopressin in rats, a mechanism proposed to involve increased membrane permeability and potential inhibition of local proteolytic enzymes. tandfonline.com
Table 1: Summary of Research Findings on this compound's Permeation Enhancement Mechanisms
| Mechanism Category | Specific Mechanism | Key Research Findings | Model System | References |
| Paracellular Transport | Tight Junction Modulation | Concentration-dependent, reversible decrease in TEER. | Caco-2 cell monolayers | nih.gov |
| Visualization of paracellular transport of hydrophilic tracers. | Caco-2 cell monolayers | nih.gov | ||
| Intercellular Space Permeability | Increased flux of hydrophilic model compounds. | Caco-2 cell monolayers | nih.gov | |
| Enhanced nasal absorption of large molecules like hGH. | Rats, Rabbits, Sheep | nih.govnih.gov | ||
| Transcellular Transport | Membrane Fluidity Alteration | Rapid extraction of lipophilic probes from cell membranes. | Caco-2 cell monolayers | nih.gov |
| General mechanism proposed for bile salts. | - | tandfonline.cominnovareacademics.in | ||
| Vesicular Transport/Transcytosis | Observation of endocytosis alongside paracellular transport. | Rat nasal epithelium | nih.gov | |
| Mucosal Barrier Interaction | Morphological Changes | Cell swelling and mucus extrusion observed in the nasal cavity. | Rat nasal epithelium | nih.gov |
| Enhanced rectal absorption of drugs. | Rats | tandfonline.com | ||
| Ciliary Function | Potential for irreversible cessation of nasal ciliary movement. | Nasal epithelial cells | dovepress.com |
Research on Mucus Layer Rheological Properties
Enzymatic Activity Modulation at Absorption Sites
Another significant barrier to the absorption of certain drugs, especially peptides and proteins, is degradation by proteolytic enzymes present at absorption sites like the nasal and rectal mucosa. tandfonline.comuri.edu this compound, similar to other bile salts, has been suggested to inhibit the activity of these proteases. tandfonline.comuri.edu This enzymatic inhibition protects the drug from degradation, thereby increasing the amount of intact drug available for absorption. innovareacademics.in While this is a recognized potential mechanism of action for bile salt-based permeation enhancers, detailed in vitro or in vivo studies quantifying the specific inhibitory effects of STDHF on various proteolytic enzymes at different mucosal sites are not extensively documented in publicly accessible scientific literature.
Cellular and Subcellular Effects in Permeation Enhancement
Beyond its effects on the mucus layer and enzymatic activity, this compound exerts its permeation-enhancing effects through direct interactions with epithelial cells, leading to changes in cell integrity and organization.
Effects on Epithelial Cell Integrity and Viability in vitro
The primary mechanism by which STDHF is thought to enhance permeation at the cellular level is through its effects on the integrity of the epithelial barrier. In vitro studies using cell culture models, such as Caco-2 cells which are a model for the intestinal epithelium, have been employed to investigate these effects. One key measure of epithelial barrier integrity is the transepithelial electrical resistance (TEER). Research has shown that STDHF can cause a concentration-dependent and reversible reduction in the TEER of Caco-2 cell monolayers. researchgate.net This indicates a transient opening of the tight junctions between epithelial cells.
However, the concentration of STDHF is a critical factor, as higher concentrations can lead to irreversible cell damage. nih.gov Some studies have reported that while effective as a permeation enhancer, STDHF can cause morphological damage to the nasal mucosa in animal models, particularly at higher concentrations. deepdyve.com For instance, exposure of rat nasal mucosa to 0.5% and 1.0% STDHF resulted in observable morphological changes. deepdyve.com It has also been noted that some fusidic acid derivatives can cause nasal irritation in humans. nih.gov The balance between achieving enhanced permeation and maintaining cell viability is therefore a crucial aspect of its application.
Table 1: Summary of In Vitro Effects of this compound on Epithelial Cells
| Cell Model | Parameter Measured | Observation | Reference |
| Caco-2 cells | Transepithelial Electrical Resistance (TEER) | Concentration-dependent, reversible reduction | researchgate.net |
| Rat Nasal Mucosa | Morphological Changes | Increased damage with higher concentrations | deepdyve.com |
| Human Nasal Epithelial Cells | Ciliary Movement | Irreversible cessation in minutes | nih.gov |
This table is based on available data and highlights the key in vitro findings. More comprehensive quantitative data on cell viability assays like MTT are not widely available in the reviewed literature.
Analysis of Cytoskeletal Rearrangements and Protein Expression
The modulation of tight junction permeability by this compound is fundamentally linked to changes at the subcellular level, specifically involving the cytoskeleton and the expression of tight junction-associated proteins. The opening of tight junctions is often associated with the rearrangement of the actin cytoskeleton, which is connected to tight junction proteins like occludin and claudins. ucd.ie While it is widely accepted that STDHF acts on tight junctions, direct experimental evidence from studies specifically analyzing cytoskeletal rearrangements (e.g., through phalloidin (B8060827) staining of actin filaments) or changes in the expression and localization of tight junction proteins following exposure to STDHF is not detailed in the available literature. The transient nature of the TEER reduction suggests that these effects on the cytoskeleton and protein localization are likely reversible at effective, non-toxic concentrations. researchgate.net
Preclinical Research Models and Methodologies for Tauro 24,25 Dihydrofusidate
In Vitro Models for Barrier Permeability Assessment
In vitro models provide a fundamental understanding of how tauro-24,25-dihydrofusidate interacts with and modulates the permeability of epithelial barriers. These controlled systems allow for the detailed study of transport mechanisms and the direct effects of the compound on cellular and tissue structures.
Cell Culture Systems for Epithelial Barrier Studies
Cultured cell lines that form monolayers with tight junctions are invaluable tools for screening and mechanistic studies of drug transport. They offer a reproducible and simplified model of epithelial tissues.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established and widely used in vitro model for predicting the oral absorption of drugs. researchgate.net When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer of enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium. researchgate.netmdpi.com
Studies have investigated the effects of sodium this compound (STDHF) on the permeability of Caco-2 cell monolayers. nih.govuri.edu A key parameter used to assess the integrity of the Caco-2 monolayer is the transepithelial electrical resistance (TEER). mdpi.commdpi.com Research has shown that STDHF can reversibly increase the paracellular permeability of Caco-2 cell monolayers in a concentration-dependent manner. nih.gov The effect of STDHF on TEER is a critical indicator of its ability to open the tight junctions between cells, thereby facilitating the transport of hydrophilic compounds. nih.gov
One study determined the half-maximal effective concentration (EC50) of STDHF for reducing TEER in Caco-2 cells to be 2.8 mM. nih.gov The reduction in TEER was found to be reversible within 5.75 hours after the removal of the compound, suggesting a transient effect on the epithelial barrier. nih.gov
| Parameter | Value | Reference |
| Cell Line | Caco-2 | researchgate.netnih.gov |
| Compound | Sodium this compound (STDHF) | nih.gov |
| Effect on TEER | Concentration-dependent reduction | nih.gov |
| EC50 for TEER Reduction | 2.8 mM | nih.gov |
| Reversibility of TEER Reduction | Reversible within 5.75 hours | nih.gov |
In another investigation, STDHF was used as an absorption enhancer to study the transport of Melanotan-I across Caco-2 cell monolayers. researchgate.net
While cell lines like Caco-2 are valuable, primary epithelial cell cultures offer a model that more closely resembles the in vivo state as they are not transformed. diva-portal.org Studies have utilized primary cultures of nasal epithelial cells to evaluate the effects of permeation enhancers like this compound. researchgate.net These primary cultures can be grown on permeable supports to form differentiated monolayers, providing a relevant system for assessing nasal drug delivery. researchgate.netdntb.gov.ua Research has indicated that such primary culture systems are useful for drug delivery studies and for investigating the effects of compounds like STDHF on nasal epithelial permeability. researchgate.netdntb.gov.ua However, it has also been noted that STDHF can irreversibly stop the ciliary movement of nasal epithelial cells within minutes, highlighting potential cytotoxic effects. nih.gov
Caco-2 Monolayer Permeability Studies
Excised Tissue Models for Mucosal Permeability Evaluation
Excised tissue models provide an ex vivo system that maintains the complex, multi-layered structure and native environment of the mucosa, offering a bridge between cell culture studies and in vivo experiments.
Excised rabbit nasal epithelia have been employed in Ussing chambers to investigate the effects of this compound on the absorption of various therapeutic agents. mdpi.comresearchgate.net These studies are instrumental in evaluating the potential of STDHF as a nasal permeation enhancer. For instance, the co-administration of human growth hormone (hGH) with 0.5% STDHF resulted in an 11-fold increase in bioavailability in rabbits. nih.gov Similarly, the use of STDHF as a permeation enhancer has been explored for improving the nasal absorption of octreotide (B344500). mdpi.com These findings from studies using excised rabbit nasal epithelia underscore the potential of STDHF to enhance the systemic delivery of macromolecular drugs via the nasal route. mdpi.comnih.gov
| Drug | Permeation Enhancer | Animal Model | Bioavailability Enhancement | Reference |
| Human Growth Hormone (hGH) | 0.5% Sodium this compound | Rabbit | 11-fold | nih.gov |
| Octreotide | Sodium this compound | - | Investigated | mdpi.com |
Porcine nasal mucosa is considered a suitable model for predicting nasal absorption in humans due to its morphological and physiological similarities. diva-portal.org The Ussing chamber system, when used with porcine nasal mucosa, allows for the evaluation of drug transport mechanisms and the effects of absorption enhancers in a controlled environment. diva-portal.orgdiva-portal.org While specific studies detailing the use of this compound with porcine nasal mucosa in Ussing chambers are not extensively documented in the provided search results, the establishment of this model provides a valuable tool for such investigations. diva-portal.org This system has been used to study the permeability of various compounds and to assess the impact of different permeation enhancers, demonstrating its potential for evaluating the effects of STDHF. diva-portal.org
Rectal Mucosa Permeability Studies
Preclinical investigations have utilized rat models to assess the efficacy of sodium this compound (STDHF) in enhancing the permeability of the rectal mucosa to various therapeutic agents. Studies have shown that STDHF can considerably enhance the rectal absorption of compounds such as the antibiotic cefoxitin (B1668866) and the hormone vasopressin in rats. tandfonline.comtandfonline.com
A key study investigated the effect of STDHF on the rectal absorption of insulin (B600854) in rats. nih.gov In this research, STDHF was shown to increase the bioavailability of rectally administered insulin in a concentration-dependent manner. nih.gov Formulations containing STDHF also led to a considerable reduction in blood glucose concentrations. nih.gov The study further explored the synergistic effects of co-administering STDHF with other substances, noting that the addition of Na2EDTA tended to further increase insulin's bioavailability and its corresponding hypoglycemic effect. nih.gov Interestingly, the specific site of administration within the rectum did not appear to influence these outcomes. nih.gov
Table 1: Effect of STDHF on Rectal Insulin Bioavailability in Rats
| STDHF Concentration (% w/v) | Insulin Bioavailability (%) |
| 0 (Control) | 0.2 ± 0.2 |
| 1 | 4.2 ± 3.2 |
| 4 | 6.7 ± 2.1 |
Data sourced from a study on rectally infused insulin in rats. nih.gov
In Vivo Animal Models for Systemic Absorption and Pharmacokinetic Profiles
Rodent models, particularly rats and rabbits, have been instrumental in evaluating the potential of STDHF as a nasal absorption enhancer. nih.govoup.com A seminal study demonstrated that STDHF greatly enhances the systemic delivery of human growth hormone (hGH) following intranasal administration in both rats and rabbits. nih.gov When formulated with 0.5% STDHF, the nasal absorption of hGH showed a remarkable 11-fold increase in bioavailability in both species compared to formulations without the enhancer. nih.govinnovareacademics.in This enhancement was observed at STDHF concentrations above its critical micelle concentration. nih.gov
Further research has corroborated these findings, frequently citing the significant promotion of nasal hGH absorption in these models. dovepress.comnih.gov Beyond hGH, STDHF was also identified as a promising permeation enhancer for the intranasal delivery of insulin in early studies. nih.gov The mechanism is believed to involve a transient and reversible opening of tight junctions in the nasal epithelium. However, some studies have noted that fusidic acid derivatives like STDHF may cause nasal irritation in rats. sci-hub.st
Table 2: Bioavailability Enhancement of Nasal hGH with STDHF in Rodent Models
| Animal Model | Bioavailability Increase (with 0.5% STDHF) |
| Rat | 11-fold |
| Rabbit | 11-fold |
Data compiled from studies on the nasal absorption of human growth hormone. nih.govinnovareacademics.in
To bridge the gap between rodent studies and human applications, larger animal models such as sheep have been employed in permeation research involving STDHF. nih.govuri.edu The sheep model is considered advantageous for evaluating various formulations due to anatomical and physiological similarities to humans. uri.eduresearchgate.net
Research on the nasal absorption of human growth hormone (hGH) found that the enhancing effect of STDHF was even more pronounced in sheep than in rodents. nih.gov A formulation containing 0.5% STDHF resulted in a 21-fold increase in the bioavailability of hGH in sheep. nih.govinnovareacademics.in In a separate investigation using the sheep model, intranasal powder formulations of insulin combined with STDHF were studied. researchgate.net The results showed that as the ratio of STDHF to insulin increased, both the hypoglycemic response and serum insulin levels were enhanced, with absolute bioavailabilities ranging from 2.9% to 37.8%. researchgate.net
Comparative analysis across different preclinical models and mucosal routes provides insight into the versatile and route-specific efficacy of STDHF as a permeation enhancer.
In rats, both nasal and rectal routes have proven viable for enhancement by STDHF. For rectal delivery of insulin, bioavailability was increased from a baseline of 0.2% to as high as 6.7% with 4% STDHF. nih.gov For nasal delivery of hGH in the same species, the enhancement was described as an 11-fold increase in bioavailability. nih.govinnovareacademics.in
Studies in rabbits have explored permeability across different membranes. One study compared the permeability of the LHRH analogue, [D-Ala6] LHRH, across vaginal, rectal, and nasal membranes, finding the vaginal mucosa to be the most permeable of the three. koreascience.kryakhak.org Further investigation in rats showed that co-administration of 1% STDHF with 2% EDTA enhanced the biological effect of vaginally administered [D-Ala6] LHRH by 2.8 times, indicating a significant increase in absorption. koreascience.kryakhak.org
Mechanistic studies provide a basis for these differences. An investigation into the enzymatic degradation of [D-Ala6] LHRH in rabbit mucosal homogenates found that the activity of a primary degrading enzyme, endopeptidase 24.11, was highest in rectal tissue, followed by nasal, and then vaginal tissue. koreascience.kr Crucially, STDHF was found to inhibit this enzyme, suggesting that part of its enhancement effect, particularly for peptide drugs, stems from protecting the therapeutic agent from local degradation, with the degree of protection being most critical in the rectal mucosa. koreascience.kr
Larger Animal Models (e.g., Sheep, Dog) in Permeation Research
Analytical Techniques for Compound and Biomarker Quantification in Preclinical Research
The evaluation of STDHF's efficacy in preclinical research relies on precise analytical techniques to quantify the administered compound or its resulting biomarkers in biological matrices.
Chromatographic methods are the cornerstone of quantitative analysis in these preclinical studies. High-Performance Liquid Chromatography (HPLC) is frequently employed. koreascience.krresearchgate.net For instance, HPLC was used to assay the LHRH analogue [D-Ala6] LHRH and its metabolites in studies of enzymatic degradation in rabbit mucosal homogenates. koreascience.kr HPLC systems are often equipped with UV detectors, using a specific wavelength (e.g., 214 nm) for detection and quantification of peptide and protein drugs. nih.gov
For greater sensitivity and specificity, especially in complex biological samples like plasma, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful technique has been used to determine the plasma concentrations of drugs co-administered with enhancers, allowing for detailed pharmacokinetic analysis. nih.govresearchgate.net
In the case of large protein therapeutics like insulin or growth hormone, immunoassays are a standard analytical choice. Radioimmunoassay (RIA) has been specifically mentioned as the method used to assess plasma insulin concentrations in rectal absorption studies in rats. nih.gov For human growth hormone, plasma concentrations were analyzed to determine bioavailability, a process typically carried out using highly specific immunoassays. oup.com
Beyond direct measurement of the drug, studies also quantify relevant biomarkers to assess pharmacodynamic effects. For example, in studies involving insulin, blood glucose levels are monitored using tools like reflectance photometers to measure the hypoglycemic effect, providing a direct indication of enhanced insulin absorption and action. nih.govuri.edu
Assessment of Epithelial Transport Markers (e.g., Fluorescein (B123965) Permeation, TER, LDH Release)
In preclinical research, the impact of this compound on epithelial barriers is quantified using a variety of established in vitro models, such as Caco-2 cell monolayers. nih.gov These models are instrumental in evaluating the mechanisms by which this compound enhances the permeability of epithelial tissues. The assessment relies on key biomarkers and measurement techniques that signal changes in the integrity and transport functions of the epithelial cell layer. These markers include the permeation of fluorescent probes, changes in transepithelial electrical resistance (TER), and the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH). dntb.gov.ua
Fluorescein Permeation
The permeation of hydrophilic fluorescent markers, such as sodium fluorescein, across epithelial cell monolayers is a standard method to assess paracellular pathway permeability. An increase in the flux of these markers from the apical to the basolateral side of the cell culture indicates a loosening of the tight junctions between cells.
Research Findings: Studies utilizing Caco-2 cell monolayers have demonstrated that sodium this compound (STDHF) significantly enhances the transport of hydrophilic compounds. nih.gov In one key study, a 2.8 mM concentration of STDHF was shown to substantially increase the transepithelial flux of both sodium fluorescein (molecular weight 376) and a larger fluorescein isothiocyanate-labeled dextran (B179266) (mean molecular weight 4000). nih.gov Confocal laser scanning microscopy revealed that at this concentration, the fluorescent tracers primarily used the paracellular route, moving through the spaces between the cells. nih.gov However, at higher concentrations of STDHF (8 mM), the tracers were observed to appear intracellularly, a phenomenon attributed to cell death. nih.gov
| Marker | STDHF Concentration | Observed Effect on Permeation | Transport Route Visualized |
| Sodium Fluorescein | 2.8 mM | Significantly Increased | Paracellular |
| FITC-Dextran (FD4) | 2.8 mM | Significantly Increased | Paracellular |
| Sodium Fluorescein | 8 mM | Intracellular Accumulation | Transcellular (due to cell death) |
| FITC-Dextran (FD4) | 8 mM | Intracellular Accumulation | Transcellular (due to cell death) |
| Data derived from studies on Caco-2 cell monolayers. nih.gov |
Transepithelial Electrical Resistance (TER)
Transepithelial electrical resistance (TER) is a widely accepted quantitative measure of the integrity of epithelial tight junctions. A high TER value is characteristic of a well-formed, tight epithelial barrier. A decrease in TER indicates an increase in the permeability of the paracellular pathway, suggesting that ions can more freely pass through the junctions between cells. The effects of permeation enhancers on TER are often evaluated to determine their mechanism of action and the reversibility of their effects. nih.gov
Research Findings: The application of sodium this compound to confluent Caco-2 cell monolayers results in a concentration-dependent decrease in TER. nih.gov The half-maximal effective concentration (EC50) for this effect was determined to be 2.8 mM following a one-hour apical incubation. nih.gov An important aspect of this research is the reversibility of the effect. Reductions in TER caused by the EC50 concentration of STDHF were found to be reversible, with the epithelial barrier recovering its integrity within 5.75 hours. nih.gov This suggests that the compound's effect on tight junctions is transient.
| Parameter | Compound | Cell Model | Value | Observation |
| EC₅₀ for TER Reduction | Sodium this compound | Caco-2 | 2.8 mM | Concentration-dependent reduction in TER after 1-hour incubation. nih.gov |
| Effect Reversibility | Sodium this compound | Caco-2 | 5.75 hours | Time required for TER to recover after removal of 2.8 mM STDHF. nih.gov |
| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Lactate Dehydrogenase (LDH) Release
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types. dojindo.com When the plasma membrane of a cell is damaged, LDH is rapidly released into the surrounding culture medium. dojindo.com Measuring the amount of LDH in the supernatant is therefore a common and reliable method to quantify cytotoxicity or cell lysis. promega.combioassaysys.com In the context of permeation enhancers, LDH assays are crucial for determining whether the observed increase in permeability is due to a controlled, reversible opening of tight junctions or to irreversible cell damage. dntb.gov.ua
Research Findings: The assessment of LDH release is a component of in vitro studies evaluating the effects of sodium this compound. dntb.gov.ua While lower, effective concentrations of STDHF appear to primarily act by reversibly opening paracellular pathways, higher concentrations have been associated with cytotoxicity. nih.gov The observation that fluorescent markers appear intracellularly at an 8 mM concentration of STDHF is indicative of cell membrane damage and subsequent death, which would correlate with an increase in LDH release. nih.gov Some studies have noted that sodium this compound can cause irreversible damage to nasal epithelial cells, highlighting the importance of evaluating cytotoxicity through methods like the LDH release assay. dovepress.com
Applications in Macromolecular Drug Delivery Research
Enhancement of Peptide and Protein Absorption
Tauro-24,25-dihydrofusidate has been extensively investigated for its ability to improve the systemic absorption of therapeutic peptides and proteins across mucosal membranes, particularly the nasal and rectal routes. tandfonline.comitmedicalteam.pl The mechanism of action is thought to involve the transient and reversible opening of tight junctions between epithelial cells and the formation of hydrophilic pores or reverse micelles within the cell membrane, thereby increasing membrane permeability for hydrophilic drugs. tandfonline.com
The potential of this compound (STDHF) to facilitate the non-invasive delivery of insulin (B600854) has been a key area of research. Studies have demonstrated its efficacy in enhancing insulin absorption through both nasal and rectal administration routes.
Intranasal delivery research in animal models has shown that STDHF can significantly increase insulin bioavailability. tandfonline.comrasayely-journals.com For instance, early studies in sheep highlighted the potential of this compound as an effective enhancer for nasal insulin absorption. tandfonline.com Subsequent research in rats and rabbits further solidified these findings. rasayely-journals.com
In addition to nasal delivery, the effect of STDHF on rectal insulin absorption has been explored. A study in rats investigated the rectal co-administration of insulin with STDHF. The results, as detailed in the table below, showed a concentration-dependent enhancement of insulin bioavailability. nih.gov The study also noted that the addition of the chelating agent Na2EDTA tended to further increase the bioavailability and the resulting hypoglycemic effect. nih.gov
| STDHF Concentration (w/v) | Mean Insulin Bioavailability (%) | Observation |
|---|---|---|
| 0% (Control) | 0.2% | Baseline absorption without enhancer. |
| 1% | 4.2% | Significant increase in bioavailability. |
| 4% | 6.7% | Concentration-dependent enhancement observed. |
These studies collectively position this compound as a promising candidate for developing non-injectable insulin formulations. itmedicalteam.pl
The delivery of human growth hormone (hGH), a large protein, via non-invasive routes presents significant challenges. This compound has been identified as a potent enhancer for the nasal absorption of hGH. nih.govmdpi.com Research suggests that an intranasal hGH formulation could better mimic the natural pulsatile secretion pattern of the hormone compared to subcutaneous injections. oup.comnih.gov
A foundational study investigated the effect of intranasally administered hGH with STDHF in rats, rabbits, and sheep. nih.gov The study found that formulations containing STDHF at concentrations above its critical micelle concentration led to greatly enhanced nasal absorption. Specifically, a formulation with 0.5% STDHF increased hGH bioavailability by 11-fold in rats and rabbits and 21-fold in sheep compared to a formulation without the enhancer. nih.govresearchgate.net It was also noted that STDHF was three to five times more effective at enhancing hGH absorption in rats than other bile salts like glycocholate or taurocholate. nih.gov
Clinical research in patients with GH deficiency further explored this application. In one study, patients received different intranasal doses of hGH formulated with 1% STDHF. oup.com The intranasal doses resulted in a rapid increase in plasma hGH concentrations, with peaks occurring at 20-30 minutes, followed by a return to baseline within 2-3 hours. This contrasts with the slower absorption and prolonged elevation seen after a subcutaneous injection. oup.com While the total amount of hGH absorbed (Area Under the Curve) was lower than the subcutaneous route, the peak concentrations achieved were substantial, demonstrating the enhancer's effectiveness. oup.com
| Administration Route | Dose (IU/kg BW) | Time to Peak Concentration (Cmax) | Peak Concentration (Cmax) (% of SC Cmax) | Total Absorption (AUC) (% of SC AUC) |
|---|---|---|---|---|
| Subcutaneous | 0.1 | 2-3 hours | 100% | 100% |
| Intranasal | 0.2 | 20-30 minutes | Not specified directly, part of overall lower AUC | ~1.6% |
| Intranasal | 0.4 | 20-30 minutes | 15.8% (± 2.1%) | ~3.0% |
| Intranasal | 0.8 | 20-30 minutes | 5.7% (± 1.4%) | Not specified directly, part of overall lower AUC |
These findings underscore the potential of this compound to enable effective nasal delivery of hGH. itmedicalteam.plasiapharmaceutics.inforesearchgate.net
The utility of this compound as a permeation enhancer extends to other therapeutic peptides and proteins.
Salmon Calcitonin : Research involving healthy human volunteers has shown that STDHF can improve the nasal absorption of salmon calcitonin. itmedicalteam.pl
Octreotide (B344500) : This octapeptide, which mimics natural somatostatin (B550006), has also been a subject of nasal delivery research where this compound was used as a permeation enhancer to improve its absorption. itmedicalteam.plrasayely-journals.commdpi.com
Vasopressin : Studies in rats have demonstrated that this compound can considerably enhance the rectal absorption of vasopressin. tandfonline.com
Cefoxitin (B1668866) : Similar to vasopressin, the rectal absorption of the antibiotic cefoxitin was also found to be significantly enhanced by this compound in rat models. tandfonline.com
Human Growth Hormone (hGH) Delivery Research
Research into Oligonucleotide Delivery Via Enhanced Permeation
More recently, research has focused on the potential of this compound to facilitate the oral delivery of oligonucleotides, a class of drugs with significant therapeutic promise but poor oral bioavailability. The methods aim to enhance the transport of these nucleic acids across the mucosa of the alimentary canal. google.com.na
Several patent applications describe oral pharmaceutical formulations that include sodium this compound as a key penetration enhancer. google.com.nagoogle.comgoogleapis.com These formulations are designed to improve the transport of various types of oligonucleotides, including those with chemical modifications like LNA (Locked Nucleic Acid), across the intestinal barrier. google.com.nagoogle.com The proposed compositions often combine the oligonucleotide with one or more enhancers, such as fatty acids, chelating agents, and bile salt derivatives like STDHF, to improve stability and promote absorption. google.com.nagoogleapis.com This approach represents a significant step toward developing viable oral therapies based on oligonucleotide drugs. researchgate.net
Structure Activity Relationship Sar Studies for Permeation Enhancement
Correlating Structural Modifications of Tauro-24,25-dihydrofusidate with Permeation Efficacy
Research has explored how modifying the structure of this compound impacts its function as a permeation enhancer. A key area of investigation has been the chemical modification of the side chain attached to the steroidal nucleus.
In one line of research, a series of chemical derivatives of 24,25-dihydrofusidic acid were synthesized and evaluated as nasal permeation enhancers. researchgate.net These derivatives were created by attaching various basic, acidic, and neutral functional groups to the C21 carbon of the 24,25-dihydrofusidic acid. researchgate.net The findings from these studies suggest that the permeation enhancement potential is not primarily dictated by the chemical properties of the side chain or a specific interaction of the side chain with the drug molecule or a receptor. researchgate.net Instead, the data point towards the physical and chemical properties of the core 24,25-dihydrofusidate steroidal nucleus as the main driver of the enhancement activity. researchgate.net
Interestingly, while the nature of the side chain (basic, acidic, or neutral) had a significant effect on the pH-solubility of the derivatives, it did not substantially alter their ability to form micelles, a key aspect of their enhancer function. researchgate.net The critical micelle concentration (CMC) values for all the derivatives that successfully formed micelles were found to be remarkably similar, falling within a narrow range. researchgate.net This suggests that while side-chain modifications can influence solubility, the fundamental mechanism of permeation enhancement resides within the steroidal backbone, which is structurally similar to natural bile acids. researchgate.nettandfonline.com
The following table summarizes the findings from studies on structural modifications of 24,25-dihydrofusidic acid.
| Modification Site | Type of Modification | Observed Effect on Physicochemical Properties | Impact on Permeation Enhancement |
| C21 Carbon Side Chain | Coupling of basic, acidic, and neutral functionalities | pH-solubility was dependent on the ionization state of the attached group. | The enhancement potential was not significantly dependent on the side chain's chemical properties. |
| C21 Carbon Side Chain | Various derivatives | Critical Micelle Concentration (CMC) values were similar (0.5–2 mM) for all derivatives that formed micelles. | The primary enhancement activity is attributed to the 24,25-dihydrofusidate steroidal nucleus. researchgate.net |
Investigating Physicochemical Properties Influencing Enhancer Activity
The activity of this compound as a permeation enhancer is governed by several key physicochemical properties. Its structural resemblance to bile acids provides a basis for understanding its mechanism of action. tandfonline.com
Critical Micelle Concentration (CMC): A crucial property is the ability of sodium this compound (STDHF) to form micelles in solution. researchgate.netnih.gov Research has consistently shown that STDHF significantly enhances the nasal absorption of macromolecules like human growth hormone (hGH) at concentrations above its CMC. researchgate.netnih.gov Below the CMC, the enhancement effect is greatly diminished. The CMC values for derivatives of 24,25-dihydrofusidic acid are reported to be in the range of 0.5–2 mM. researchgate.net The formation of mixed micelles with drug molecules is a proposed mechanism for facilitating their transport across mucosal barriers. tandfonline.com
Amphiphilicity and Surface Activity: Like bile salts, this compound is an amphiphilic molecule, possessing both hydrophobic (the steroidal nucleus) and hydrophilic (the taurine (B1682933) conjugate side chain) regions. This amphiphilicity allows it to interact with biological membranes, leading to an increase in their permeability. tandfonline.com At concentrations above the CMC, these molecules can associate with the phospholipids (B1166683) in cell membranes, potentially causing a membranolytic effect that correlates with the intensity of their enhancer effect. tandfonline.com
The Steroidal Nucleus: The rigid, hydrophobic steroidal nucleus is considered fundamental to the permeation-enhancing activity. researchgate.net Studies comparing derivatives with modified side chains have concluded that the physical and chemical characteristics of this steroidal core are the likely source of the enhancement potential. researchgate.net This is supported by the fact that fusidic acid's structural similarity to bile acids was the initial reason for investigating its derivatives as permeation enhancers. tandfonline.com
The table below outlines the key physicochemical properties of this compound that influence its enhancer activity.
| Physicochemical Property | Description | Influence on Enhancer Activity |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules aggregate to form micelles. For derivatives, this is 0.5–2 mM. researchgate.net | Enhancement of drug absorption is significantly more pronounced at concentrations above the CMC. researchgate.netnih.gov Micelle formation is a key mechanism of action. tandfonline.com |
| Amphiphilicity | The molecule possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. | Allows interaction with and disruption of the lipid bilayer of cell membranes, thereby increasing their permeability. tandfonline.com |
| Steroidal Nucleus | The core four-ring carbon structure of the molecule. | Considered the primary structural feature responsible for the permeation enhancement effect. researchgate.net |
| pH-Solubility | The solubility of the compound varies with the pH of the solution. | Influenced by the ionization state of the side chain, which can be modified. researchgate.net |
In comparison to other permeation enhancers, such as simple bile salts like glycocholate or taurocholate, sodium this compound has been shown to be significantly more effective at enhancing the absorption of certain drugs. nih.gov For instance, at the same concentration, STDHF was found to be three to five times more effective than glycocholate or taurocholate in promoting the absorption of human growth hormone in rats. nih.gov
Future Directions and Advanced Research Avenues
Design and Synthesis of Novel Tauro-24,25-dihydrofusidate Derivatives with Tuned Properties
While this compound itself is a naturally occurring metabolite of fusidic acid, significant potential lies in the semi-synthetic modification of the core fusidic acid structure to create novel derivatives with tailored properties. lsu.edu Research into the parent compound, fusidic acid, has shown that its biological activity can be modulated by strategic chemical modifications at various positions on its steroid-like framework.
Studies have focused on sites such as the C-3, C-11, and C-21 positions to generate analogues with altered characteristics. nih.govmdpi.com For instance, the synthesis of fusidic acid analogues with amino groups, including those conjugated with biogenic polyamines like spermine (B22157) and spermidine, has been explored. mdpi.com These modifications aim to enhance properties such as membrane activity or antimicrobial spectrum. One study detailed the creation of a fusidic acid C-21 butyl ester linked to a crown ether, demonstrating the feasibility of attaching complex moieties to alter the molecule's pharmacology. mdpi.com
Future research in this area could apply these synthetic strategies to this compound, aiming to:
Tune Hydrophilicity/Lipophilicity: By adding or modifying functional groups, the hydrophilic-lipophilic balance (HLB) of the molecule could be adjusted. This would allow for the optimization of the derivative for specific formulations and biological barriers (e.g., skin, nasal mucosa, or the blood-brain barrier).
Enhance Target Specificity: Introducing specific ligands or functional groups could potentially direct the molecule's permeation-enhancing effects toward certain cell types or tissues.
Modify Biological Activity: While primarily used as an excipient, derivatives could be designed to possess synergistic therapeutic effects or reduced off-target interactions. For example, modifying the structure could alter its interaction with efflux pumps or metabolic enzymes, further enhancing drug bioavailability. mdpi.com
The established synthetic routes for modifying fusidic acid provide a clear roadmap for the future design and creation of novel this compound derivatives with precisely tuned physicochemical and biological properties. mdpi.com
Integration with Advanced Drug Delivery Systems
To maximize its potential, future research will focus on integrating this compound and its novel derivatives into next-generation drug delivery platforms. This involves combining it with particulate systems and developing strategies for targeted drug delivery.
This compound has already been identified as a promising enhancer for use with particulate delivery systems. nih.govpharmaexcipients.com These systems, which include nanoparticles and microparticles, are designed to protect therapeutic molecules from degradation, control their release, and improve their absorption.
Research has shown that combining permeation enhancers like this compound with micro- or nanoparticle formulations can lead to synergistic effects. pharmaexcipients.comrasayely-journals.com For example, starch microspheres have been explored as a dry particulate system that promotes drug absorption through a different mechanism than surface-active enhancers like this compound. nih.gov The co-formulation of human growth hormone (hGH) with both microspheres and permeation enhancers has been investigated to improve nasal delivery. nih.gov
Future work will likely explore the incorporation of this compound directly into the structure of these particles or as a component of the final formulation. Key research goals include:
Developing Biodegradable Microparticles: Formulating drugs with this compound within biodegradable polymeric microspheres, such as those made from poly(lactic-co-glycolic acid) (PLGA), could provide sustained release and enhanced absorption. rasayely-journals.com
Engineering Smart Nanocarriers: Designing nanocarriers (e.g., liposomes, niosomes, or solid lipid nanoparticles) that release this compound at the target absorption site to transiently open tight junctions, allowing the nanocarrier or its payload to pass through the epithelial barrier. mdpi.com
Improving Vaccine Delivery: Particulate systems are crucial for nasal vaccine delivery, as they can protect antigens and stimulate both mucosal and systemic immune responses. pharmaexcipients.com The addition of this compound could enhance the uptake of these vaccine-loaded particles.
A significant frontier in pharmaceutical sciences is the development of systems that deliver therapeutic agents specifically to the site of action, minimizing systemic exposure and side effects. While this compound is a general permeation enhancer, it can be a critical component in targeted delivery strategies by facilitating the transport of targeted therapeutics across biological membranes.
Several patents for advanced therapeutics, such as antisense oligonucleotides, list sodium this compound as a potential penetration enhancer in their formulations. google.comgoogle.comnih.gov Antisense oligonucleotides are designed to modulate the expression of specific genes, representing a highly targeted therapeutic approach. In this context, the role of this compound is to ensure that these large, often charged, molecules can effectively cross cell membranes to reach their intracellular targets.
Future research will focus on:
Facilitating Gene Therapy Delivery: Investigating the use of this compound to enhance the delivery of gene-based medicines (e.g., siRNA, mRNA) that are often formulated in lipid nanoparticles.
Brain-Targeted Delivery via Nasal Route: The nasal cavity provides a potential direct route to the central nervous system (CNS). mdpi.com Formulations combining CNS-acting drugs with this compound in nanocarriers could be optimized to enhance nose-to-brain transport for treating neurological disorders. mdpi.comibict.br
Combination with Nanocarriers and Microparticles
Computational Modeling and Simulation of Permeation Enhancement Mechanisms
While experimental studies have proposed that bile salts like this compound enhance permeation by opening tight junctions, fluidizing cell membranes, or forming reverse micelles, the precise molecular interactions remain an area of active investigation. mdpi.comtandfonline.comnih.gov Advanced computational techniques, particularly molecular dynamics (MD) simulations, offer a powerful tool to visualize and understand these mechanisms at an atomic level.
Although specific MD studies on this compound are not yet widely published, research on structurally similar bile salts provides a clear blueprint for future work. MD simulations have been used to study the interactions of bile salts like cholate, deoxycholate, and their amino acid conjugates with lipid bilayers. uc.ptscispace.com
These computational studies can reveal:
Location and Orientation: How individual bile salt molecules insert themselves into and orient within the lipid bilayer. uc.pt
Membrane Perturbation: The degree to which different bile salts disrupt the ordered structure of the cell membrane, creating transient pores or increasing fluidity. tandfonline.com
Specific Interactions: The formation of hydrogen bonds or ion pairs between the bile salt and lipid headgroups or water molecules, which dictates its behavior within the membrane. uc.pt
Translocation Dynamics: The energy barriers and pathways for the movement of bile salts across the membrane, explaining differences in their permeation-enhancing efficacy. uc.pt
By applying these simulation techniques specifically to this compound, researchers can build predictive models to understand its unique efficacy and guide the design of novel derivatives with superior permeation-enhancing capabilities.
Comparative Studies with Emerging Permeation Enhancers for Enhanced Efficacy and Mechanism Insights
This compound is one of many compounds used to enhance drug absorption. To maintain its relevance and identify optimal applications, it is crucial to conduct rigorous comparative studies against other and emerging permeation enhancers. Such studies provide essential data on relative efficacy, mechanisms of action, and potential for synergistic combinations.
It has been evaluated alongside a range of enhancers, including other bile salts, surfactants, phospholipids (B1166683), cyclodextrins, and polymers like chitosan (B1678972). mdpi.comibict.br For instance, in studies with human growth hormone (hGH) in rats, this compound was found to be three to five times more effective at enhancing nasal absorption than the bile salts glycocholate or taurocholate. mdpi.comnih.gov When used for nasal insulin (B600854) delivery, it was reported alongside other early enhancers like sodium glycocholate. google.com More recent enhancers like chitosan have also been evaluated for hGH delivery, showing significant bioavailability enhancement, providing a benchmark against which this compound can be compared.
Table 1: Comparative Efficacy of this compound (STDHF) and Other Permeation Enhancers
| Drug | Enhancer(s) | Key Finding | Reference(s) |
| Human Growth Hormone (hGH) | STDHF vs. Glycocholate/Taurocholate | STDHF was 3-5 times more effective in enhancing nasal absorption in rats. | mdpi.com, nih.gov |
| Human Growth Hormone (hGH) | STDHF | Increased bioavailability 11-fold in rats/rabbits and 21-fold in sheep. | mdpi.com |
| Human Growth Hormone (hGH) | Chitosan | Achieved 14-15% relative bioavailability for nasal powder formulations in sheep. | |
| Insulin | STDHF, Sodium Glycocholate | Both were identified as early permeation enhancers for nasal delivery. | google.com |
| Octreotide (B344500) | STDHF | Increased nasal bioavailability from 17.9% to 29.0% at a 3% concentration. | |
| Erythropoietin (EPO) | STDHF, Lauroyl proline | STDHF improved hGH bioavailability 11-fold; lauroyl proline increased rhEPO permeability 3.8 to 12.1-fold. | ibict.br |
Future comparative research should focus on:
Q & A
Q. How can researchers ensure reproducibility when reporting this compound’s effects?
- Methodological Answer: Adhere to ARRIVE guidelines for in vivo studies, including detailed descriptions of animal husbandry and randomization. For in vitro work, report TEER values, passage numbers, and culture media composition. Cross-referencing methods with prior studies (e.g., Marttin et al., 1995) enhances comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
